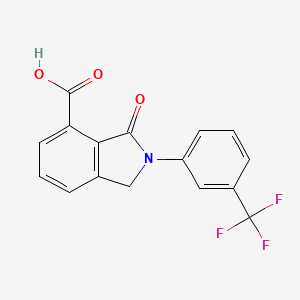

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a trifluoromethyl group on the phenyl ring and a carboxylic acid group on the isoindoline ring adds to the compound’s unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, Wan et al. synthesized isoindoline-1,3-diones from o-phthalic acids or anhydrides with amines in isopropanol: water as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of efficient catalysts and environmentally friendly solvents is emphasized to ensure sustainable production.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 4 undergoes standard derivatization reactions:

These reactions are critical for modifying solubility or biological activity. For example, amidation with arylpiperazines enhances binding to enzymes like cyclooxygenase (COX) .

Decarboxylation Reactions

Decarboxylation occurs under thermal or basic conditions, yielding 3-oxo-2-(3-(trifluoromethyl)phenyl)isoindoline:

| Conditions | Temperature | Catalyst | Product Application |

|---|---|---|---|

| Pyrolysis | 150–200°C | None | Intermediate for fused heterocycles |

| Basic (NaOH/EtOH) | Reflux | Phase-transfer | Precursor for antimicrobial agents |

Decarboxylated products serve as substrates for synthesizing thieno[2,3-f]isoindole derivatives via intramolecular Diels–Alder vinylarene (IMDAV) reactions .

Cycloaddition and Ring-Forming Reactions

The isoindoline core participates in cycloadditions to construct polycyclic systems:

Intramolecular Diels–Alder Vinylarene (IMDAV)

-

Conditions : Acylation followed by IMDAV at 80–100°C in toluene.

-

Product : Thieno[2,3-f]isoindole fused with benzo rings (e.g., 1-oxo-2-(3-(trifluoromethyl)phenyl)hexahydrobenzo thieno[2,3-f]isoindole) .

-

Stereochemistry : Exclusively exo-transition state, confirmed via X-ray crystallography and DFT calculations .

Role in Metalloenzyme Inhibition

While not a direct chemical reaction, the compound’s non-metal chelation mechanism with metallo-beta-lactamases involves:

-

Binding Site : Adjacent to active-site zinc ions via hydrogen bonding and hydrophobic interactions.

-

Key Interactions :

Electronic Effects of the Trifluoromethyl Group

The -CF₃ group:

Applications De Recherche Scientifique

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid has several scientific research applications:

Mécanisme D'action

The exact mechanism of action of 3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways in biological systems. The presence of the trifluoromethyl group may enhance its binding affinity to certain receptors, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share a similar aromatic structure and exhibit diverse biological activities.

Isoindoline-1,3-diones: These compounds, characterized by the isoindoline nucleus, have similar chemical reactivity and applications.

Uniqueness

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

3-Oxo-2-(3-(trifluoromethyl)phenyl)isoindoline-4-carboxylic acid (CAS No. 728887-93-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10F3NO3, with a molecular weight of approximately 321.25 g/mol. The compound features an isoindoline core with a trifluoromethyl group, which enhances its lipophilicity and may influence its pharmacokinetic properties .

Mechanisms of Biological Activity

1. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Research indicates that this compound acts as an inhibitor of PARP, an enzyme crucial for DNA repair mechanisms. By inhibiting PARP, the compound may increase the sensitivity of cancer cells to chemotherapy by impairing their ability to repair DNA damage, thus promoting apoptosis in cancerous cells .

2. Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. Its ability to bind and inhibit these enzymes suggests potential applications in combating antibiotic resistance .

Case Studies and Experimental Data

-

Inhibition Studies

A study conducted by Li et al. (2017) demonstrated that this compound effectively inhibits VIM-2 metallo-beta-lactamase by binding adjacent to the active site zinc ions without chelating them. This novel mode of inhibition could lead to the development of new classes of MBL inhibitors . -

Anticancer Potential

In vitro studies have shown that the compound enhances the efficacy of various chemotherapeutic agents by sensitizing cancer cells through its PARP inhibitory activity. This mechanism has been linked to increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Oxo-2-(phenyl)isoindoline-4-carboxylic acid | C15H11NO3 | Moderate enzyme inhibition |

| 1-Allyl-2-(4-fluoro-phenyl)-3-oxo-2,3-dihydro-1H-isoindole | C15H14FNO | Antimicrobial properties |

| 3-Oxo-2-(thien-2-ylmethyl)isoindoline-4-carboxylic acid | C15H13NO3S | Anti-inflammatory effects |

This table highlights the varying degrees of biological activity among compounds sharing structural characteristics with this compound, emphasizing its potential as a versatile therapeutic agent.

Propriétés

IUPAC Name |

3-oxo-2-[3-(trifluoromethyl)phenyl]-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)10-4-2-5-11(7-10)20-8-9-3-1-6-12(15(22)23)13(9)14(20)21/h1-7H,8H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSWDXQOTCKQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.